Product packaging for 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone(Cat. No.:)

1-(1-Cyclopropyl-1H-indol-3-yl)ethanone

Cat. No.: B8011547
M. Wt: 199.25 g/mol
InChI Key: FLIKQEYSIIVKPS-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-1H-indol-3-yl)ethanone is a synthetically derived organic compound featuring an indole core structure, a privileged scaffold in medicinal chemistry. The indole nucleus is fused to a benzene ring, creating a planar, aromatic system with 10 π-electrons. The structure is specifically substituted with an acetyl group at the 3-position and a cyclopropyl ring on the indole nitrogen. This specific N-alkyl substitution is a common strategy in drug design to modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets. Indole derivatives are of immense interest in pharmaceutical research due to their wide spectrum of biological activities. The indole scaffold is present in numerous important synthetic drug molecules and natural products, binding with high affinity to multiple receptors. Research on analogous indole compounds has demonstrated significant potential in developing new therapeutic agents with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial activities . This makes this compound a valuable building block for exploring newer therapeutic possibilities. In particular, indole-based molecules have shown promising results as antiviral agents against a range of viruses, including Influenza A, Coxsackie B4, Hepatitis C (HCV), and Herpes Simplex Virus-1 (HSV-1) . The mechanism of action for indole derivatives often involves inhibition of key viral enzymes or modulation of host cell pathways. Furthermore, structural analogs have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) for anti-inflammatory applications, and as modulators of the NF-κB pathway, a key regulator of inflammation and immune responses . WARNING: This product is intended for research and manufacturing purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. The product information and safety data provided are for research reference only and do not constitute a license to perform any regulated activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B8011547 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-cyclopropylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9(15)12-8-14(10-6-7-10)13-5-3-2-4-11(12)13/h2-5,8,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIKQEYSIIVKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Approaches to 1 1 Cyclopropyl 1h Indol 3 Yl Ethanone and Its Analogs

Strategies for Indole (B1671886) N-Cyclopropylation

The introduction of a cyclopropyl (B3062369) group onto the indole nitrogen is a critical transformation. The unique electronic and steric properties of the cyclopropyl ring make this a non-trivial synthetic step, with both classical and modern catalytic methods being employed.

The direct alkylation of the indole nitrogen via a nucleophilic substitution pathway represents a classical approach. This method typically involves the deprotonation of the indole N-H with a strong base to form an indolide anion, which then acts as a nucleophile.

The indole N-H is weakly acidic and can be deprotonated by strong bases such as sodium hydride (NaH) or sodamide in liquid ammonia (B1221849) to generate N-metallated indoles. bhu.ac.in These anionic intermediates can then react with an electrophilic cyclopropyl source, such as a cyclopropyl halide (e.g., cyclopropyl bromide).

However, this approach faces significant challenges. The reaction of indole with cyclopropyl bromide using various catalysts has been reported to be problematic, often yielding no desired product and instead leading to the formation of N-allylated products resulting from the ring-opening of the strained cyclopropane (B1198618) ring. acs.org The high temperatures and strongly basic conditions required can also lead to side reactions and limited functional group tolerance.

To overcome the limitations of classical nucleophilic cyclopropylation, transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile alternatives. These methods operate under milder conditions and exhibit broader substrate scope and functional group tolerance. Methodologies analogous to the Buchwald-Hartwig amination and Ullmann condensation are particularly relevant. wikipedia.orgwikipedia.orgnih.gov

A highly effective modern method for the N-cyclopropylation of indoles is the copper-mediated coupling with cyclopropylboronic acid. acs.orgresearchgate.net This reaction can be performed using either stoichiometric or catalytic amounts of a copper(II) salt, such as copper(II) acetate (B1210297), under aerobic conditions. researchgate.net The process demonstrates good tolerance for various sensitive functional groups, including esters and nitro groups. researchgate.net The use of boronic acids avoids the harsh conditions and ring-opening side reactions associated with cyclopropyl halides. acs.org While palladium and nickel catalysts were initially explored for coupling with cyclopropyl bromide, they were found to be ineffective, underscoring the unique utility of copper catalysis in this specific transformation. acs.org

These copper-catalyzed reactions are conceptually related to the Ullmann condensation, which traditionally involves copper-promoted C-N bond formation at high temperatures. wikipedia.org Modern advancements have introduced ligand-accelerated systems that allow the reaction to proceed under much milder conditions. acs.orgorganic-chemistry.org Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed C-N coupling reaction, has become a cornerstone of modern synthesis for its generality and mild conditions, providing a framework for developing related N-alkylation protocols. wikipedia.orgacsgcipr.orgresearchgate.net

Table 1: Selected Metal-Catalyzed N-Cyclopropylation Methods for Indoles and Related Amides
Catalyst/ReagentCoupling PartnerBaseSolventKey FeaturesCitation
Cu(OAc)₂ (catalytic or stoichiometric)Cyclopropylboronic acidNot specified (aerobic conditions)Not specifiedTolerates sensitive functional groups (nitro, ester); avoids ring-opening. acs.orgresearchgate.net
Pd(0) complexesAryl halides/triflatesStrong base (e.g., NaOt-Bu)Toluene, DioxaneGeneral method for N-arylation (Buchwald-Hartwig); adaptable for N-alkylation. wikipedia.orgnih.gov
CuI/Ligand (e.g., phenanthroline)Aryl halidesK₂CO₃, Cs₂CO₃DMF, NMPClassic C-N coupling (Ullmann); modern variants use ligands for milder conditions. wikipedia.orgacs.org

Installation of the Ethanone (B97240) Moiety at the C3 Position of Indole

The C3 position of the indole nucleus is electron-rich and highly susceptible to electrophilic substitution, making it the preferred site for acylation.

The most direct and widely used method for introducing an acetyl group at the C3 position is the Friedel-Crafts acylation. researchgate.netsigmaaldrich.com This reaction involves treating the indole substrate with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. researchgate.netmasterorganicchemistry.comwikipedia.org

A variety of Lewis acids can be employed, with aluminum chloride (AlCl₃) being traditional. However, milder Lewis acids like diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to be highly effective for the 3-acylation of indoles with acyl chlorides, proceeding in high yields under mild conditions without the need for N-H protection. organic-chemistry.org Other catalytic systems, such as yttrium triflate in an ionic liquid under microwave irradiation, have been developed as greener alternatives to traditional methods that require stoichiometric amounts of Lewis acids under anhydrous conditions. nih.gov

The Vilsmeier-Haack reaction offers another route to C3 functionalization. wikipedia.org While classically used for formylation with a Vilsmeier reagent (generated from POCl₃ and DMF), it can be adapted to introduce an acetyl group, typically by using N,N-dimethylacetamide instead of DMF. ijpcbs.comresearchgate.net

Table 2: Representative Conditions for C3-Acylation of Indoles
Acylating AgentCatalyst/PromoterSolventKey FeaturesCitation
Acetyl ChlorideEt₂AlCl or Me₂AlClCH₂Cl₂High yields, mild conditions, no N-H protection required. organic-chemistry.org
Acetic AnhydrideY(OTf)₃[BMI]BF₄ (Ionic Liquid)Green method, catalytic, rapid reaction under microwave irradiation. nih.gov
Acetyl ChlorideAlCl₃CS₂, NitrobenzeneClassic Friedel-Crafts conditions; can lead to diacylation or polymerization. researchgate.netsigmaaldrich.com
Acetic AnhydrideAcetic AcidRefluxSimple, catalyst-free method, though may require higher temperatures. rsc.org

Directed C-H functionalization has emerged as a state-of-the-art strategy for achieving site-selectivity in the modification of aromatic and heteroaromatic rings. nih.gov This approach involves the installation of a directing group (DG) that coordinates to a metal catalyst, bringing it into proximity of a specific C-H bond and enabling its selective cleavage and subsequent functionalization.

While the C3 position of indole is inherently reactive towards electrophiles, directed C-H functionalization offers an alternative pathway that can provide unique selectivity and reactivity, especially for complex substrates. For indole functionalization, directing groups are most commonly installed at the N1 position to direct reactions to the C2 or C7 positions, or at the C3 position to direct reactions to the C2 or C4 positions. nih.govnih.govacs.org For instance, a pivaloyl group at the C3 position has been used to direct C4-arylation, and a formyl group at C3 also directs C4-arylation. nih.govacs.org

Although less common for the already activated C3 position, one could envision a scenario where a removable directing group on the indole nitrogen is used to orchestrate a C3-acetylation event under catalytic conditions, potentially offering advantages in terms of mildness and functional group compatibility over traditional Lewis acid-promoted methods. This strategy would be particularly valuable in the synthesis of complex analogs where traditional electrophilic acylation might be problematic.

Convergent and Divergent Synthetic Pathways

The synthesis of 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone can be approached using either convergent or divergent strategies, which offer different advantages in terms of efficiency and the ability to generate molecular diversity.

A convergent synthesis involves preparing key fragments of the target molecule separately before combining them in the final stages. For the target compound, two primary convergent pathways are logical:

Pathway A: N-cyclopropylation of indole first, followed by C3-acetylation of the resulting 1-cyclopropyl-1H-indole. This is often the preferred route as the N-substituted indole is generally stable and can be readily acylated at the C3 position using standard Friedel-Crafts conditions. researchgate.netorganic-chemistry.org

Pathway B: C3-acetylation of indole to form 3-acetylindole (B1664109), followed by N-cyclopropylation. This route is also viable, as demonstrated by the robustness of copper-catalyzed N-cyclopropylation methods that tolerate ketone functionalities. acs.orgresearchgate.net

A divergent synthesis begins with a common core structure that is systematically modified to produce a library of structurally related compounds. mdpi.comnih.gov In this context, 1-cyclopropyl-1H-indole serves as an excellent pluripotent intermediate. mdpi.com Starting from this common precursor, a variety of functional groups can be installed at the C3 position through different reactions (e.g., Vilsmeier-Haack formylation, Mannich reaction, halogenation, or acylation with different acyl chlorides). This approach is highly efficient for creating a library of 1-cyclopropyl-1H-indole analogs for structure-activity relationship studies, with this compound being just one of many possible products. This strategy is a cornerstone of modern medicinal chemistry for the rapid exploration of chemical space. mdpi.comsemanticscholar.org

Sequential Construction of Indole and Cyclopropyl-Ethanone Substructures

The most direct and widely applicable method for the synthesis of this compound involves a two-step sequential process: the N-cyclopropylation of an indole precursor followed by C3-acylation.

The initial step, the introduction of a cyclopropyl group onto the indole nitrogen, can be achieved through several modern cross-coupling reactions. A notable method is the copper-mediated N-cyclopropylation of indoles using cyclopropylboronic acid. This reaction typically employs a copper(II) salt, such as copper(II) acetate, in the presence of a base and a ligand. The conditions are generally mild enough to be compatible with a variety of functional groups on the indole ring.

Alternatively, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been extensively developed for C-N bond formation and can be applied to the N-arylation and N-alkylation of indoles. wikipedia.orgnih.gov While less common for N-cyclopropylation specifically, the versatility of these catalytic systems offers potential for this transformation. The traditional Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an amine, can also be adapted for the N-cyclopropylation of indoles, though it often requires harsher reaction conditions. wikipedia.org

Once the 1-cyclopropyl-1H-indole intermediate is obtained, the ethanone moiety is introduced at the C3 position. The Friedel-Crafts acylation is the classic and most common method for this transformation. nih.gov This reaction involves the treatment of the N-cyclopropylindole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂). The reaction proceeds via an electrophilic attack of the acylium ion at the electron-rich C3 position of the indole ring.

StepReaction TypeKey ReagentsTypical Conditions
1N-CyclopropylationIndole, Cyclopropylboronic acid, Cu(OAc)₂, Base (e.g., NaHMDS), Ligand (e.g., DMAP)95 °C, O₂ atmosphere nih.gov
2C3-Acylation1-Cyclopropyl-1H-indole, Acetyl chloride or Acetic anhydride, Lewis Acid (e.g., AlCl₃)Inert solvent, 0 °C to room temperature

Table 1: Representative Sequential Synthesis of this compound

Cascade Reactions for Complex Indole-Cyclopropyl Systems

Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to the synthesis of complex molecules from simple precursors in a single operation, thereby minimizing waste and purification steps. acs.org While a specific cascade reaction for the direct synthesis of this compound is not prominently reported, existing cascade methodologies for indole synthesis could potentially be adapted by employing cyclopropyl-containing starting materials.

For instance, Fischer indole synthesis, a cornerstone of indole chemistry, can be performed in a cascade fashion. One could envision a scenario where a cyclopropyl-substituted phenylhydrazine (B124118) is reacted with a suitable ketone or aldehyde, followed by in-situ cyclization and rearrangement to yield an N-cyclopropyl indole derivative.

Another promising approach involves the use of transition-metal-catalyzed cascade reactions. For example, a palladium-catalyzed process could be designed to involve an initial N-cyclopropylation event followed by an intramolecular C-H functionalization or a subsequent intermolecular coupling to introduce the acetyl group. While speculative for this specific target, the principles of cascade reaction design are a fertile ground for developing novel and efficient routes.

Relay catalysis, combining different catalytic cycles, also presents an opportunity for the one-pot synthesis of such compounds. A relay system involving a copper catalyst for N-cyclopropylation and a Lewis acid for a subsequent Friedel-Crafts acylation in a single pot could streamline the synthesis, although challenges in catalyst compatibility and sequential reactivity would need to be addressed.

Green Chemistry Principles in the Synthesis of N-Cyclopropyl Indole Derivatives

The application of green chemistry principles to the synthesis of indole derivatives is a rapidly growing area of research, aimed at reducing the environmental impact of chemical processes. These principles can be applied to both the sequential and potential cascade syntheses of this compound.

Key areas of focus in the green synthesis of indoles include the use of environmentally benign solvents, alternative energy sources, and recyclable catalysts. For the N-cyclopropylation and C3-acylation steps, traditional organic solvents could be replaced with greener alternatives such as water, ionic liquids, or deep eutectic solvents. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields in indole synthesis. The application of microwave irradiation to the N-cyclopropylation or Friedel-Crafts acylation steps could lead to significantly shorter reaction times and reduced energy consumption compared to conventional heating methods.

Green Chemistry PrincipleApplication in Synthesis of this compound
Use of Greener SolventsReplacement of volatile organic compounds with water, ionic liquids, or deep eutectic solvents.
Alternative Energy SourcesMicrowave irradiation to reduce reaction times and energy consumption.
Recyclable CatalystsUse of heterogeneous or supported copper/palladium catalysts for N-cyclopropylation and solid acid catalysts for C3-acylation.
Atom EconomyDesigning cascade reactions to minimize the formation of by-products.

Table 2: Application of Green Chemistry Principles

Mechanistic Investigations and Reactivity Profiles of 1 1 Cyclopropyl 1h Indol 3 Yl Ethanone

Reactivity of the Indole (B1671886) Nucleus in 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone

The indole ring system is known for its rich chemistry, largely dictated by its π-excessive nature. However, the presence of substituents, such as the N1-cyclopropyl and C3-acetyl groups in the title compound, significantly modulates its reactivity.

Electrophilic Aromatic Substitution Patterns

The indole nucleus is generally prone to electrophilic attack, with the C3 position being the most nucleophilic and the typical site of substitution. In this compound, the C3 position is already occupied by an acetyl group. This C3-acyl group is electron-withdrawing and thus deactivates the pyrrole (B145914) ring toward further electrophilic substitution. organicchemistrytutor.com

Consequently, electrophilic attack is directed to the benzene (B151609) portion of the indole nucleus. Research on similarly substituted indoles, such as 3-acetyl-5-hydroxy-2-methylindoles, demonstrates that electrophilic substitution reactions like nitration, bromination, and aminomethylation occur on the benzene ring, often at the C4, C6, or C7 positions. acs.org The precise position of substitution is influenced by the directing effects of other substituents on the benzene ring and the reaction conditions. For instance, in some cases, Friedel-Crafts acetylation of a 3-acetylindole (B1664109) derivative can occur at the C6 position. Computational and experimental studies on Rh(III)-catalyzed C-H activation show that directing groups can selectively functionalize either the C2 or C4 position of the indole core. acs.orgnih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophile (E+)Predicted Position(s) of SubstitutionRationale
Nitration (NO₂⁺)C6, C4The C3-acetyl group deactivates the pyrrole ring, directing substitution to the benzenoid ring.
Bromination (Br⁺)C6Similar to nitration, substitution is favored on the benzene ring.
Friedel-Crafts AcylationC6Requires forcing conditions due to the deactivating C3-acetyl group.
C-H ActivationC2, C4, C7Position is highly dependent on the directing group and metal catalyst used. acs.orgacs.orgnih.gov

Transformations Involving the Acetyl Group at C3

The acetyl group at the C3 position is a versatile functional handle for a variety of chemical transformations. The acidic α-protons of the acetyl group can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

A prominent reaction is the Knoevenagel condensation , where the 3-acetylindole moiety reacts with aldehydes or ketones in the presence of a weak base to form α,β-unsaturated ketones, often referred to as chalcones. thepharmajournal.comwikipedia.orgtaylorandfrancis.com These condensations are well-documented for 3-acetylindole and its derivatives, typically using a base like sodium hydroxide (B78521) or piperidine (B6355638) in a suitable solvent. thepharmajournal.comacgpubs.orgacgpubs.org

Furthermore, the 3-acetyl group can serve as a building block in multicomponent reactions to construct more complex heterocyclic systems. For example, studies on the closely related 3-cyanoacetyl indoles show their participation in one-pot reactions with aldehydes, malononitrile, and other reagents to synthesize highly substituted pyran, pyridine, and pyrazole (B372694) derivatives fused to or substituted with the indole core. nih.gov It is chemically reasonable to expect this compound to undergo analogous transformations.

Table 2: Representative Transformations of the C3-Acetyl Group

Reaction TypeReagentsProduct Type
Knoevenagel CondensationAromatic Aldehyde, NaOH/MeOH3-(1-Aryl-prop-2-en-1-one)indole thepharmajournal.com
Multicomponent ReactionAldehyde, Malononitrile, Base2-Amino-4-aryl-6-(indol-3-yl)pyran-3,5-dicarbonitrile nih.gov
Multicomponent ReactionAldehyde, Pyrazolone, Catalyst(3'-Indolyl)pyrazolo[3,4-b]pyridines nih.gov

Chemical Behavior of the Cyclopropyl (B3062369) Ring in this compound

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain (approximately 28 kcal/mol). acs.org This inherent strain makes it susceptible to ring-opening reactions, a feature that can be harnessed for synthetic purposes. In the context of the title compound, the nitrogen atom of the indole ring acts as an electron donor, polarizing the cyclopropane (B1198618) and making it a "donor-acceptor" (D-A) cyclopropane. researchgate.net

Ring-Opening Reactions and Rearrangements

Donor-acceptor cyclopropanes are known to undergo ring-opening reactions under the influence of Lewis acids or transition metal catalysts. researchgate.net The nitrogen atom of the indole ring can facilitate the cleavage of the distal C-C bond of the cyclopropane ring. This process can be initiated by various catalysts, and the resulting intermediate can be trapped by nucleophiles. For instance, In(NTf₂)₃ has been shown to be a powerful Lewis acid for catalyzing the intramolecular nucleophilic ring-opening of indole-substituted D-A cyclopropanes to form pyrrolo[1,2-a]-indole frameworks. researchgate.net Similarly, ring-opening of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines leads to tetrahydroindol-4-ones. acs.org

Studies on N-cyclopropylanilines, which are structurally analogous to N-cyclopropylindoles, show that single-electron transfer (SET) oxidation leads to a radical cation that undergoes spontaneous and irreversible ring-opening. acs.org This suggests that oxidative conditions could also trigger rearrangements in this compound. Ring-opening of N-cyclopropylamides in the presence of AlCl₃ has also been reported to yield N-(2-chloropropyl)amides and oxazolines. rsc.org

Cyclopropanation Reactions for Analog Preparation

The preparation of analogs of this compound would involve methods for constructing the cyclopropane ring. Copper-mediated coupling reactions are a common strategy for N-cyclopropylation. For example, indoles can be coupled with cyclopropylboronic acid using copper(II) acetate (B1210297) as a catalyst or stoichiometric reagent under aerobic conditions. researchgate.netnih.gov This method tolerates a variety of functional groups, making it suitable for late-stage cyclopropylation of complex indole derivatives.

Alternative approaches involve the reaction of indoles with cyclopropenes. For instance, photochemically induced Michael addition reactions of indoles to cyclopropenes can yield N-cyclopropyl substituted indoles. chemrxiv.org Furthermore, iron-catalyzed cyclopropanation reactions using nonstabilized carbenes generated from ketyl radicals represent another modern approach to forming cyclopropane rings. acs.org

Thermal and Photochemical Transformations of the Cyclopropyl Moiety

The strain energy of the cyclopropyl ring can be released through thermal or photochemical activation, leading to isomerization and rearrangement products. Thermal isomerization of cyclopropyl-containing compounds often results in the formation of alkenes. nih.govresearchgate.net For example, a study on the thermal degradation of a synthetic cannabinoid containing a (tetramethylcyclopropyl)methanone group attached to an indole revealed that the cyclopropane ring isomerizes to a ring-opened product with a terminal double bond during smoking. wikipedia.org This provides strong evidence that the N-cyclopropyl group in the title compound could undergo a similar thermal rearrangement to an N-propenyl indole.

Photochemical activation can also induce unique transformations. The formal [3+2] cycloaddition of N-aryl cyclopropylamines with α,β-unsaturated carbonyl compounds can be initiated by photoactivated single-electron transfer (SET) without the need for external photocatalysts. chemrxiv.org It is plausible that this compound could undergo similar photochemical reactions, where the N-cyclopropylindole acts as a three-carbon synthon in cycloadditions. Additionally, direct photo-induced reductive Heck cyclizations have been observed in N-benzoylindoles, indicating the rich photochemical reactivity of such systems. nih.gov

Intramolecular Cyclizations and Annulations

No specific studies on the intramolecular cyclizations or annulations of this compound have been identified in the current body of scientific literature.

Intramolecular cyclization reactions of indole derivatives are powerful methods for the synthesis of complex fused heterocyclic systems. These transformations often involve the interaction of substituents at the C3-position with other parts of the indole molecule. For a compound like this compound, potential intramolecular reactions could theoretically be designed, but no such examples have been reported.

Transition Metal-Catalyzed Transformations

While transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to indole chemistry, there is no specific information available regarding the transition metal-catalyzed transformations of this compound.

General transition metal-catalyzed reactions involving indoles include cross-coupling reactions, C-H activation, and various types of annulations. The interplay between the N-cyclopropyl group, the C3-acetyl group, and a transition metal catalyst would be of significant academic interest. However, at present, there are no published reports detailing such reactions for this specific substrate.

Future research in this area would be necessary to elucidate the reactivity of this compound and to explore its potential as a building block in the synthesis of more complex molecules.

Computational Chemistry and Theoretical Studies of 1 1 Cyclopropyl 1h Indol 3 Yl Ethanone

Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for optimizing molecular geometries and understanding electronic properties. innovascience.uz For 1-(1-cyclopropyl-1H-indol-3-yl)ethanone, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be instrumental in determining its most stable three-dimensional arrangement and electronic distribution. researchgate.netresearchgate.net

Conformational Analysis and Energy Minima

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the N1-C(cyclopropyl) bond and the C3-C(acetyl) bond.

Rotation of the Cyclopropyl (B3062369) Group: The orientation of the cyclopropyl ring relative to the indole (B1671886) plane would be a key area of investigation. While the three-membered ring itself is rigid, its rotation about the bond connecting it to the indole nitrogen can lead to different conformers. dalalinstitute.com Computational studies on similar N-substituted indoles suggest that the potential energy surface may reveal distinct energy minima corresponding to specific rotational angles. nih.gov The most stable conformer would be the one that minimizes steric hindrance between the cyclopropyl hydrogens and the hydrogen at the C7 position of the indole ring.

Vibrational Frequency Calculations for IR and Raman Correlation

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.gov These calculations also provide theoretical infrared (IR) and Raman spectra, which are invaluable for interpreting experimental spectroscopic data.

For this compound, key vibrational modes would include:

C=O Stretch: A strong, characteristic band in the IR spectrum, typically expected in the 1650-1700 cm⁻¹ region, corresponding to the stretching of the acetyl carbonyl group.

Indole N-H Bending/Stretching (in related unsubstituted indoles): In the parent indole, N-H stretching is prominent. Here, the N-cyclopropyl vibrations would be observed instead.

C-N Stretching: Vibrations associated with the indole ring and the N-cyclopropyl bond.

Aromatic C-H Stretching: Typically appearing above 3000 cm⁻¹.

Cyclopropyl Ring Vibrations: Characteristic modes for the cyclopropyl group, including ring breathing and C-H stretches.

By comparing the calculated vibrational frequencies with experimental IR and Raman spectra, a detailed assignment of the observed bands can be achieved, providing strong evidence for the theoretically predicted structure. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO-LUMO Energy Gaps and Chemical Softness

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

HOMO: For this compound, the HOMO is expected to be localized primarily over the electron-rich indole ring system, which is characteristic of indole derivatives. researchgate.net

LUMO: The LUMO is anticipated to be distributed over the acetyl group at the C3 position and the adjacent part of the pyrrole (B145914) ring, indicating that this region is the most likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Chemical softness is a related concept, which is inversely proportional to the HOMO-LUMO gap. A smaller energy gap implies greater chemical softness, indicating higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties

ParameterExpected Value (Illustrative)Significance
E_HOMO ~ -5.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
E_LUMO ~ -1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 4.3 eVIndicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Softness (S) ~ 0.23 eV⁻¹Measure of a molecule's polarizability and reactivity.

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the negative of the average of HOMO and LUMO energies.

Chemical Hardness (η): The resistance to change in electron distribution. It is half the HOMO-LUMO gap.

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is a function of electronegativity and chemical hardness.

Global Nucleophilicity Index (N): Describes the electron-donating tendency.

Based on the structure of this compound, with its electron-withdrawing acetyl group, it is expected to have a moderate to high electrophilicity index, making it susceptible to attack by nucleophiles at the C3-acetyl position.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

For this compound, the MEP map would likely reveal the following features:

Negative Potential (Red/Yellow): The most negative potential would be concentrated around the carbonyl oxygen atom of the acetyl group, indicating its high electron density and its role as the primary site for electrophilic attack (e.g., protonation).

Positive Potential (Blue): Regions of positive potential are expected around the hydrogens of the cyclopropyl group and the indole ring, indicating their electron-deficient nature. The area around the indole nitrogen might show a less negative (or even slightly positive) potential due to the electron-donating nature of the nitrogen being somewhat offset by its involvement in the aromatic system and bonding to the cyclopropyl group.

Intermediate Potential (Green): The carbon framework of the indole and cyclopropyl rings would likely show intermediate potential.

The MEP map provides a clear, visual representation of the charge distribution and complements the FMO analysis in predicting the molecule's reactive behavior. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. arxiv.org Organic molecules, particularly those with extended π-conjugated systems and significant intramolecular charge transfer (ICT), are promising candidates for NLO materials. arxiv.orgnih.gov The indole ring system, being electron-rich, often participates in such charge transfer processes. arxiv.orgresearchgate.net

Computational methods, primarily Density Functional Theory (DFT), are pivotal in predicting the NLO properties of new molecules. researchgate.net Key parameters calculated to evaluate a molecule's NLO potential include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). arxiv.orgresearchgate.net A high value for these parameters, particularly β, suggests a strong NLO response. arxiv.org

For a molecule like this compound, the acetyl group at the 3-position acts as an electron-withdrawing group, which can induce charge transfer from the electron-rich indole ring. The N-cyclopropyl group can also modulate the electronic properties of the indole nitrogen.

A computational study on a related compound, Indole-7-carboxyldehyde (I7C), demonstrated how DFT calculations can be used to predict NLO properties. arxiv.orgresearchgate.netresearchgate.netarxiv.org In that study, the dipole moment, polarizability, and first-order hyperpolarizability were calculated. The results indicated that I7C could be a good NLO material, with hyperpolarizability values significantly greater than that of urea, a standard NLO material. arxiv.orgresearchgate.net

To predict the NLO properties of this compound, a similar computational approach would be employed. The molecule's geometry would first be optimized using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.net Following optimization, the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) would be calculated. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is also crucial, as a small HOMO-LUMO gap is often associated with higher polarizability and enhanced NLO response. nih.gov

Table 1: Predicted NLO Properties of this compound (Illustrative Data)

ParameterPredicted ValueUnit
Dipole Moment (μ)~2.5Debye
Mean Polarizability (α)~20 x 10⁻²⁴esu
First-Order Hyperpolarizability (β)~5 x 10⁻³⁰esu

Note: The values in this table are illustrative and based on typical ranges for similar indole derivatives. Actual values would require specific DFT calculations for this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful lens through which to view and understand the intricate details of chemical reaction mechanisms. researchgate.net For a molecule like this compound, theoretical studies can elucidate the pathways of its synthesis and subsequent reactions. This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. researchgate.net

For instance, the synthesis of this compound could be studied computationally to optimize reaction conditions. More complex reactions, such as cycloadditions or multicomponent reactions involving this indole derivative, can also be modeled.

A computational study on the intramolecular [3+2] cycloaddition of an indole-based nitrone illustrates this approach. researchgate.net Using DFT, researchers were able to analyze the different possible regio- and stereoselective pathways of the reaction. researchgate.net By calculating the activation energies for each path, they could predict the most likely product, which was in agreement with experimental findings. researchgate.net The study also analyzed the electronic structure of the transition states to understand the synchronicity of the bond-forming processes. researchgate.net

Similarly, the mechanism of a one-pot, three-component reaction to synthesize novel tetrazolo[1,5-a]pyrimidine (B1219648) derivatives from 3-cyanoacetyl indole was investigated. mdpi.com The proposed mechanism involved a sequence of Knoevenagel condensation followed by a Michael addition and subsequent cyclization. mdpi.com Computational modeling of such a sequence for reactions involving this compound could provide valuable insights into the feasibility and selectivity of the process.

Table 2: Key Computational Parameters for Reaction Mechanism Studies

Computational TaskDescription
Transition State Search Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction.
IRC (Intrinsic Reaction Coordinate) Calculation Tracing the reaction path from the transition state down to the reactants and products to confirm the connection.
Activation Energy (Ea) Calculation Determining the energy difference between the transition state and the reactants, which governs the reaction rate.
Reaction Energy (ΔEr) Calculation Calculating the energy difference between the products and reactants to determine if the reaction is exothermic or endothermic.

These computational tools would be invaluable in designing new synthetic routes that utilize this compound as a building block.

Advanced Computational Techniques

Beyond standard DFT calculations, more advanced computational methods are emerging that offer deeper insights into the behavior of molecules like this compound.

Ab Initio Molecular Dynamics (AIMD): This method combines quantum mechanical calculations of forces with classical molecular dynamics simulations. AIMD allows for the study of the dynamic behavior of molecules, including conformational changes, solvent effects, and reaction dynamics, all while explicitly treating the electronic structure. For this compound, AIMD could be used to simulate its behavior in solution, providing insights into its solvation structure and dynamic interactions with solvent molecules. This is particularly relevant for understanding its reactivity and spectroscopic properties in a condensed-phase environment. nih.gov

Quantum Crystallography: This field merges experimental X-ray diffraction data with quantum mechanical calculations to obtain a more detailed and accurate picture of the electron density distribution in a crystal. For a crystalline sample of this compound, quantum crystallography could provide precise information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com This would be especially useful for understanding its solid-state properties and for the rational design of crystalline materials with desired characteristics.

Natural Language Processing (NLP) in Computational Chemistry: A burgeoning area of research involves the use of NLP models to extract chemical information from text, predict reaction outcomes, and even design novel synthetic pathways. While still in development, these tools could potentially be used to mine the vast chemical literature for reactions involving indole derivatives with similar structural motifs to this compound. This could help in predicting potential side reactions, optimizing synthetic procedures, and even suggesting novel applications for the compound based on the known properties of related molecules.

The application of these advanced computational techniques promises to accelerate the discovery and development of new functional molecules by providing a more comprehensive and predictive understanding of their chemical nature.

Future Perspectives in the Academic Research of 1 1 Cyclopropyl 1h Indol 3 Yl Ethanone

Development of Novel Synthetic Methodologies

The synthesis of 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone can be approached through several strategic disconnections, primarily involving the formation of the N-cyclopropyl bond or the introduction of the C3-acetyl group. Future research is poised to refine and innovate upon existing methods.

A primary focus will likely be on the late-stage N-cyclopropylation of 3-acetylindole (B1664109). While methods for the N-alkylation of indoles are established, the introduction of a cyclopropyl (B3062369) group presents unique challenges. Copper-mediated coupling reactions of indoles with cyclopropylboronic acid have shown promise and represent a key area for optimization. nih.govresearchgate.net Future investigations could explore the use of more efficient and environmentally benign catalyst systems, such as those based on earth-abundant metals, and milder reaction conditions. The development of photoredox-catalyzed methods for N-cyclopropylation could also offer a novel and powerful alternative.

Conversely, another avenue of research could involve the C3-acetylation of 1-cyclopropyl-1H-indole. Traditional Friedel-Crafts acylation methods often require harsh Lewis acids, which can lead to side reactions and are not always compatible with sensitive functional groups. researchgate.net Future methodologies could focus on developing catalytic C-H activation strategies to directly install the acetyl group at the C3-position of the N-cyclopropyl indole (B1671886) core. This would represent a more atom-economical and elegant synthetic route.

A summary of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Precursor 1 Precursor 2 Potential Area of Innovation
N-Cyclopropylation3-AcetylindoleCyclopropylboronic AcidDevelopment of novel copper or photoredox catalyst systems.
C3-Acetylation1-Cyclopropyl-1H-indoleAcetylating Agent (e.g., Acetyl Chloride)Exploration of catalytic C-H activation methodologies.

Exploration of Unconventional Reactivity Pathways

The presence of the cyclopropyl group at the N1-position is expected to significantly influence the reactivity of the indole ring and the C3-acetyl group. The strained three-membered ring can act as a latent carbocation or radical precursor under specific conditions. Future research should aim to uncover and harness these unconventional reactivity pathways.

One promising area is the investigation of ring-opening reactions of the cyclopropyl group. Under thermal, photochemical, or transition-metal-catalyzed conditions, the cyclopropyl ring could undergo cleavage to generate novel intermediates. For instance, a formal [3+2] cycloaddition reaction, similar to those observed with N-aryl cyclopropylamines, could be explored, where the N-cyclopropyl indole acts as a three-carbon synthon. chemrxiv.org

Furthermore, the interplay between the N1-cyclopropyl group and the C3-acetyl moiety could lead to unique intramolecular cyclization reactions. The development of conditions to promote the interaction between these two groups could pave the way for the synthesis of complex, polycyclic indole derivatives that are not readily accessible through other means.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. Future academic research will undoubtedly leverage advanced computational modeling to gain deeper insights into this system.

Density Functional Theory (DFT) calculations can be employed to model the ground and transition states of potential reactions, providing valuable information on reaction mechanisms and predicting the regioselectivity of transformations. nih.gov For instance, computational studies could elucidate the energetic barriers for the ring-opening of the cyclopropyl group or predict the most favorable sites for further functionalization on the indole core.

Molecular dynamics (MD) simulations could be used to study the conformational preferences of the molecule and its interactions with potential biological targets. This is particularly relevant for the design of chemical probes, as it can provide insights into how the molecule might bind to a protein's active site.

A summary of the applications of computational modeling is provided in Table 2.

Computational Method Area of Application Predicted Outcomes
Density Functional Theory (DFT)Reaction Mechanism StudiesTransition state energies, reaction pathways, regioselectivity.
Molecular Dynamics (MD)Conformational Analysis & Binding StudiesPreferred molecular conformations, interaction with biological macromolecules.

Application as a Core Scaffold for Chemical Probe Development

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govmdpi.commdpi.com The specific substitution pattern of this compound, with functional handles at the N1 and C3 positions, makes it an attractive starting point for the development of chemical probes.

Future research in this area will likely focus on the derivatization of the C3-acetyl group. This ketone functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of various pharmacophores and reporter groups (e.g., fluorophores, biotin (B1667282) tags). nih.govthepharmajournal.comthepharmajournal.com

The N-cyclopropyl group, while potentially contributing to binding interactions, also offers a site for modification, although this is chemically more challenging. The unique steric and electronic properties of the cyclopropyl group can be exploited to fine-tune the selectivity and pharmacokinetic properties of potential probes. semanticscholar.org The indole ring itself can be further functionalized, for example, through halogenation, to introduce additional vectors for interaction or for use in radio-labeled imaging probes. acs.org The development of derivatives based on this scaffold could lead to novel probes for studying a variety of biological targets, including kinases, G-protein coupled receptors, and ion channels.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (AlCl₃)1.2–1.5 equivalentsMaximizes acylation efficiency
Reaction Time4–6 hoursReduces decomposition
Solvent PolarityLow (e.g., toluene)Enhances regioselectivity

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) generates a molecular ion peak at m/z 199 (calculated for C₁₃H₁₃NO). Fragmentation patterns (e.g., loss of cyclopropane ring) confirm substituents .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR shows cyclopropyl protons as a multiplet (δ 1.2–1.8 ppm) and indole H-2 as a singlet (δ 7.5–7.7 ppm). ¹³C NMR confirms the acetyl group (δ ~200 ppm) .
  • X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, critical for verifying the cyclopropane ring geometry .

Advanced: How can contradictions between computational and experimental spectral data be resolved for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility in simulations. Mitigation strategies:

Benchmark Computational Models : Use density functional theory (DFT) with solvent correction (e.g., PCM model) to match experimental NMR shifts .

Dynamic Simulations : Perform molecular dynamics (MD) to account for rotational barriers in the cyclopropane ring, which may affect NMR splitting patterns.

Cross-Validation : Compare IR spectra (e.g., carbonyl stretch ~1680 cm⁻¹) with computed vibrational frequencies .

Example : A 10 ppm deviation in ¹³C NMR for the acetyl carbon may indicate improper solvation parameters in DFT. Adjusting the dielectric constant in simulations can align results .

Advanced: What strategies are effective in analyzing the steric effects of the cyclopropyl group on reactivity?

Methodological Answer:
The cyclopropyl ring imposes steric hindrance and electronic effects due to its strained geometry:

  • Kinetic Studies : Monitor reaction rates in nucleophilic substitutions (e.g., acetylation) versus unsubstituted indole derivatives. Slower kinetics suggest steric blocking at the C-3 position.
  • X-ray/DFT Overlays : Compare crystal structures (via SHELX refinement) with DFT-optimized geometries to quantify torsional strain .
  • Hammett Analysis : Use substituent constants (σ) to assess electron-withdrawing/donating effects of cyclopropane on indole’s aromatic system.

Data Insight : Cyclopropane increases indole’s HOMO energy by ~0.5 eV, enhancing electrophilic substitution at C-5 .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation (H335).
  • Waste Disposal : Segregate organic waste containing cyclopropane derivatives and incinerate via licensed facilities .

Advanced: How can crystallographic data be leveraged to predict intermolecular interactions in solid-state structures?

Methodological Answer:
Using SHELXL for refinement:

Hydrogen Bonding : Analyze C=O···H-N interactions in the indole moiety (typically 2.8–3.0 Å) .

π-Stacking : Measure centroid distances between aromatic rings (3.5–4.0 Å indicates weak interactions).

Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···H, C···O) to map packing motifs .

Case Study : A related indole ethanone derivative showed 12% H···H contacts, suggesting van der Waals-dominated packing .

Basic: What are the key considerations in scaling up the synthesis of this compound for batch production?

Methodological Answer:

  • Catalyst Recycling : Use heterogeneous catalysts (e.g., zeolite-supported AlCl₃) to reduce waste.
  • Solvent Selection : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to improve sustainability.
  • Process Monitoring : Implement in-line FTIR to track acylation progress and minimize byproducts .

Advanced: How does the cyclopropyl group influence the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Compare absorption maxima (λₘₐₓ) with non-cyclopropyl analogs. The strained ring may induce bathochromic shifts via conjugation disruption.
  • Fluorescence Quenching : Cyclopropane’s electron-rich nature may enhance intersystem crossing, reducing quantum yield.
  • TD-DFT Calculations : Model excited-state transitions to correlate orbital interactions with experimental spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.